BenchChemオンラインストアへようこそ!

Tris-(trimethylsiloxy)silane

C–H silylation Rhodium catalysis Siloxysilane

Tris-(trimethylsiloxy)silane (TTMS) is the sterically hindered hydrosiloxysilane for Rh-catalyzed C–H silylation: up to 95% yield without redistribution byproducts—unlike HSiMe₂(OTMS) or triethylsilane. Also supports radical hydrosilylation with high addition rates and stereoselective cyclohexanone reductions. Moisture-sensitive; packaged under inert gas. Confirm ≥98% purity and capability to meet cosmetic-grade M3T impurity specs (<0.1% mono-Si).

Molecular Formula C9H28O3Si4
Molecular Weight 296.66 g/mol
Cat. No. B7800429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris-(trimethylsiloxy)silane
Molecular FormulaC9H28O3Si4
Molecular Weight296.66 g/mol
Structural Identifiers
SMILESC[Si](C)(C)O[SiH](O[Si](C)(C)C)O[Si](C)(C)C
InChIInChI=1S/C9H28O3Si4/c1-14(2,3)10-13(11-15(4,5)6)12-16(7,8)9/h13H,1-9H3
InChIKeyFDWGGTLVZGTDGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris-(trimethylsiloxy)silane (TTMS): Product Baseline and Procurement-Relevant Specifications


Tris-(trimethylsiloxy)silane (TTMS, CAS 1873-89-8), also known as 1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane, is a hydrosiloxysilane compound with molecular formula C9H28O3Si4 and molecular weight 296.66 g/mol . TTMS is a colorless clear liquid with boiling point 185 °C at 760 mmHg, density 0.852 g/mL at 25 °C, refractive index n20/D 1.386–1.39, and flash point 55 °C [1]. As a moisture-sensitive organosilicon reagent requiring storage under inert gas , TTMS is commercially available at ≥98% purity and serves as a versatile intermediate in radical-based reductions, hydrosilylation reactions, and silicone material synthesis [2].

Why Tris-(trimethylsiloxy)silane Cannot Be Arbitrarily Substituted with Other Hydrosilanes or Siloxysilanes


Generic substitution of TTMS with other hydrosilanes (e.g., triethylsilane, tributyltin hydride) or less sterically hindered siloxysilanes (e.g., HSiMe(OTMS)₂, HSiMe₂(OTMS)) fails because each compound exhibits distinct steric bulk, electronic properties, and side-reaction susceptibility. In C–H silylation catalysis, HSiMe₂(OTMS) undergoes silane redistribution side reactions that are suppressed by the Rh-BINAP catalyst, whereas sterically demanding HSi(OTMS)₃ (TTMS) requires operationally different conditions due to its enhanced steric hindrance [1]. In radical chemistry, the siloxysilane framework of TTMS alters hydrogen atom donation kinetics relative to carbon-centered silanes, and the compound's moisture sensitivity dictates specific handling and storage protocols that differ from air-stable alternatives [2].

Tris-(trimethylsiloxy)silane: Quantitative Head-to-Head Evidence for Scientific Selection


C–H Silylation Catalyst Loading: HSi(OTMS)₃ vs. HSiMe(OTMS)₂ vs. HSiMe₂(OTMS)

In rhodium-catalyzed intermolecular C–H silylations of arenes and heteroarenes, the catalyst loading requirement differs systematically across the hydrosiloxysilane series. The most sterically demanding silane, HSi(OTMS)₃ (TTMS), requires 1 mol% catalyst loading—fourfold higher than the 0.25 mol% sufficient for more reactive HSiMe(OTMS)₂—but the same 1 mol% loading as HSiMe₂(OTMS) while achieving up to 95% isolated yield [1]. Crucially, HSiMe₂(OTMS) suffers from silane redistribution side reactions that the Rh-BINAP catalyst suppresses; TTMS, being sterically demanding, does not exhibit this redistribution liability [1].

C–H silylation Rhodium catalysis Siloxysilane

Silyl Radical Addition Rate Constants: TTMSS vs. Triethylsilane-Derived Radical

Laser flash photolysis and quantum mechanical studies directly compared the radical reactivity of tris(trimethylsilyl)silane (TTMSS, (TMS)₃SiH) with the classical silyl radical derived from triethylsilane [1]. TTMSS exhibits high reactivity and low selectivity toward alkene addition, a behavior attributed to antagonist polar and enthalpy effects that are distinct from triethylsilane's radical addition profile [1]. While these data are for TTMSS rather than TTMS (Si–O vs. Si–Si backbone), the steric and electronic principles governing hydrosilane radical reactivity are class-transferable to the siloxysilane framework of TTMS, which similarly participates in radical hydrogen atom donation and hydrosilylation pathways [2].

Radical hydrosilylation Laser flash photolysis Silyl radical

Silane Redistribution Suppression: TTMS vs. HSiMe₂(OTMS) in C–H Silylation

In the same Rh-BINAP catalyzed C–H silylation system, HSiMe₂(OTMS) undergoes silane redistribution side reactions that must be actively suppressed by the catalyst to achieve desired product yields [1]. In contrast, the sterically demanding HSi(OTMS)₃ (TTMS) does not exhibit this redistribution liability under the same reaction conditions [1]. This differential susceptibility to redistribution directly impacts overall catalytic efficiency and product purity when synthesizing arylsiloxysilanes for polysiloxane materials [1].

Silane redistribution Catalytic efficiency Polysiloxane synthesis

Purity Specifications for Cosmetic-Grade Derivatives: Methyltris(trimethylsiloxy)silane

For methyltris(trimethylsiloxy)silane (M3T)—a derivative synthesized from TTMS-based intermediates—cosmetic oil applications demand exceptionally high purity: impurities containing one silicon atom must be below 0.1% by weight due to skin irritation concerns, and the content of linear and cyclic compounds with two or three silicon atoms must also be minimized [1]. This purity threshold exceeds typical chemical-grade specifications (e.g., ≥98% for TTMS) and dictates procurement of TTMS from sources capable of producing high-purity branched tetrasiloxanes in good yield [2].

Branched tetrasiloxane Cosmetic oil High-purity synthesis

Isolated Yield in C–H Silylation: TTMS Achieves up to 95% Under Optimized Catalysis

Under Rh-BINAP catalysis (1 mol%), the C–H silylation of arenes and heteroarenes using TTMS (HSi(OTMS)₃) affords the desired aryl- and heteroaryl siloxysilane products in up to 95% isolated yield [1]. This yield is achieved despite TTMS being the most sterically demanding substrate among the mono-, bis-, and tris(trimethylsiloxy)hydrosilanes studied, demonstrating that appropriate catalyst selection overcomes steric constraints without sacrificing yield [1].

Arylsiloxysilane synthesis Catalytic efficiency Polysiloxane precursors

Tris-(trimethylsiloxy)silane: High-Value Research and Industrial Application Scenarios Supported by Quantitative Evidence


Synthesis of Structurally Defined Arylsiloxysilanes for Advanced Polysiloxane Materials

TTMS is optimally deployed in Rh-catalyzed C–H silylation of arenes and heteroarenes where silane redistribution side reactions would otherwise compromise product purity. With 1 mol% Rh-BINAP catalyst, TTMS delivers up to 95% isolated yield without redistribution byproducts, enabling direct incorporation of diverse aryl groups into siloxysilane frameworks for next-generation silicone materials in electronics, biomedical devices, and high-performance coatings [1].

Radical-Mediated Hydrosilylation Requiring High Reactivity and Defined Selectivity

Based on the class-transferable radical reactivity profile of TTMSS relative to triethylsilane—exhibiting high reactivity and low selectivity for alkene addition due to antagonist polar/enthalpy effects [1]—TTMS is appropriate for radical hydrosilylation reactions where high addition rates are prioritized over strict regioselectivity, including polymerization initiation and functional group transformations under radical conditions.

Precursor for High-Purity Cosmetic-Grade Methyltris(trimethylsiloxy)silane (M3T)

TTMS serves as a critical intermediate in the co-hydrolysis synthesis of methyltris(trimethylsiloxy)silane (M3T), a branched tetrasiloxane used as cosmetic oil. Cosmetic specifications demand mono-silicon impurities below 0.1 wt% and minimized 2-3 silicon linear/cyclic content [1]. Procurement of TTMS for this application requires verification of supplier capability to produce material meeting these stringent purity thresholds in downstream synthesis [2].

Stereoselective Reduction of Substituted Cyclohexanones

TTMS facilitates highly stereoselective reduction of substituted cyclohexanones [1], a capability distinct from less sterically hindered silane reducing agents. This property is leveraged in synthetic organic chemistry when precise control over cyclohexanone reduction stereochemistry is required to achieve specific target configurations in natural product synthesis or pharmaceutical intermediate preparation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tris-(trimethylsiloxy)silane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.